6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one

Catalog No.
S6875417
CAS No.
1235333-59-1
M.F
C17H19N3O2
M. Wt
297.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)...

CAS Number

1235333-59-1

Product Name

6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one

IUPAC Name

6-methyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]pyridazin-3-one

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c1-11-8-9-16(21)20(18-11)13(3)17(22)19-12(2)10-14-6-4-5-7-15(14)19/h4-9,12-13H,10H2,1-3H3

InChI Key

FYNYJXOUJRBHMB-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)N3C(=O)C=CC(=N3)C

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)N3C(=O)C=CC(=N3)C

The exact mass of the compound 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one is 297.147726857 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Search for Research Articles: No published research articles or studies referencing this specific compound were found in major scientific databases. This doesn't necessarily exclude its use in private research, but suggests a lack of published data.
  • Chemical Suppliers: Some commercial chemical suppliers offer 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one, but without any descriptions of its biological activity or potential applications [].

6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with the molecular formula C19H22N2O3C_{19}H_{22}N_{2}O_{3} and a molecular weight of approximately 322.358 g/mol. This compound features a unique structure that includes a pyridazine ring, an indole moiety, and a ketone functional group. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Typical of its functional groups:

  • Nucleophilic Substitution: The carbonyl group in the ketone can participate in nucleophilic addition reactions.
  • Condensation Reactions: The indole nitrogen may engage in condensation reactions with electrophiles, leading to the formation of more complex structures.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Properties: Many indole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Pyridazine derivatives often show significant antimicrobial effects against various pathogens.
  • Neuroprotective Effects: Compounds containing indole structures have been studied for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Synthesis of 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one can be approached through several methods:

  • Multi-step Synthesis: Starting from commercially available indole derivatives, a multi-step synthesis involving alkylation and cyclization reactions can yield the target compound.
  • One-Pot Reactions: Recent advancements in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single reaction vessel, improving efficiency and yield.
  • Use of Catalysts: Catalytic methods may enhance reaction rates and selectivity during the synthesis of this compound.

The potential applications of 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, particularly cancer and infectious diseases.
  • Research Tool: As a chemical probe to study biological pathways involving indole and pyridazine derivatives.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Key areas include:

  • Receptor Binding Studies: Investigating how the compound interacts with specific biological receptors can provide insight into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential as an enzyme inhibitor may reveal therapeutic targets in cancer or microbial infections.
  • Cell Line Studies: Testing the compound on various cell lines can help assess its cytotoxicity and selectivity towards cancer cells.

Similar Compounds

Several compounds share structural similarities with 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one:

Compound NameMolecular FormulaKey Features
6-MethylindoleC9H9NC_{9}H_{9}NSimple indole derivative
4-HydroxyindoleC8H9NOC_{8}H_{9}NOHydroxy-substituted indole
5-MethylpyridazineC6H7NC_{6}H_{7}NPyridazine derivative with methyl substitution
IndolinoneC9H7NC_{9}H_{7}NIndole derivative with a carbonyl

Uniqueness

The uniqueness of 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one lies in its combination of both indole and pyridazine frameworks along with the specific ketone functionality, which may contribute to distinct biological activities not observed in simpler analogs.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

297.147726857 g/mol

Monoisotopic Mass

297.147726857 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

Explore Compound Types